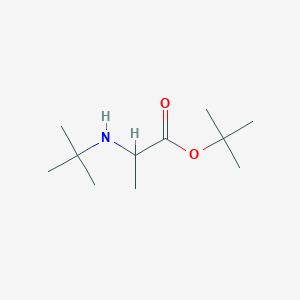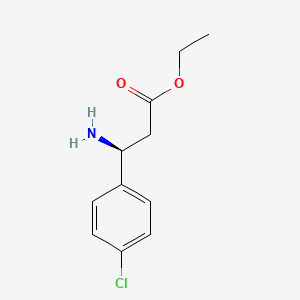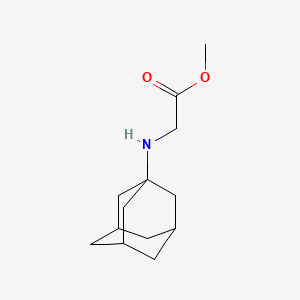![molecular formula C8H11NOS2 B13513314 3-[(4-Methyl-1,3-thiazol-2-yl)sulfanyl]butan-2-one](/img/structure/B13513314.png)
3-[(4-Methyl-1,3-thiazol-2-yl)sulfanyl]butan-2-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-[(4-Methyl-1,3-thiazol-2-yl)sulfanyl]butan-2-one is an organic compound that belongs to the class of thiazoles. Thiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in a five-membered ring. This particular compound is characterized by the presence of a thiazole ring substituted with a methyl group and a butanone moiety.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[(4-Methyl-1,3-thiazol-2-yl)sulfanyl]butan-2-one typically involves the reaction of 4-methyl-1,3-thiazole-2-thiol with 2-butanone under controlled conditions. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate to facilitate the formation of the thioether linkage.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow processes to ensure consistent quality and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and pH is crucial for large-scale synthesis.
Chemical Reactions Analysis
Types of Reactions
3-[(4-Methyl-1,3-thiazol-2-yl)sulfanyl]butan-2-one can undergo various types of chemical reactions, including:
Oxidation: The thioether group can be oxidized to a sulfoxide or sulfone using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The carbonyl group in the butanone moiety can be reduced to an alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The thiazole ring can undergo electrophilic substitution reactions, particularly at the carbon atoms adjacent to the sulfur and nitrogen atoms.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid
Reduction: Sodium borohydride, lithium aluminum hydride
Substitution: Electrophiles such as halogens, nitrating agents
Major Products Formed
Oxidation: Sulfoxides, sulfones
Reduction: Alcohols
Substitution: Halogenated thiazoles, nitrothiazoles
Scientific Research Applications
3-[(4-Methyl-1,3-thiazol-2-yl)sulfanyl]butan-2-one has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex thiazole derivatives.
Biology: Investigated for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Explored for its potential as a pharmacophore in drug design, particularly for its anti-inflammatory and analgesic effects.
Industry: Utilized in the development of agrochemicals and dyes due to its stability and reactivity.
Mechanism of Action
The mechanism of action of 3-[(4-Methyl-1,3-thiazol-2-yl)sulfanyl]butan-2-one involves its interaction with specific molecular targets. The thiazole ring can interact with enzymes and receptors, modulating their activity. The compound may inhibit or activate certain pathways, leading to its observed biological effects. For example, it may inhibit microbial growth by interfering with essential enzymes in the microbial metabolic pathways.
Comparison with Similar Compounds
Similar Compounds
4-Methyl-1,3-thiazole-2-thiol: A precursor in the synthesis of 3-[(4-Methyl-1,3-thiazol-2-yl)sulfanyl]butan-2-one.
2-Butanone: Another precursor used in the synthesis.
Thiazole: The parent compound of the thiazole family.
Uniqueness
This compound is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of both the thiazole ring and the butanone moiety allows it to participate in a variety of chemical reactions and exhibit diverse biological activities.
This detailed article provides a comprehensive overview of this compound, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds
Properties
Molecular Formula |
C8H11NOS2 |
|---|---|
Molecular Weight |
201.3 g/mol |
IUPAC Name |
3-[(4-methyl-1,3-thiazol-2-yl)sulfanyl]butan-2-one |
InChI |
InChI=1S/C8H11NOS2/c1-5-4-11-8(9-5)12-7(3)6(2)10/h4,7H,1-3H3 |
InChI Key |
FEZVCOPJEUPWBK-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CSC(=N1)SC(C)C(=O)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


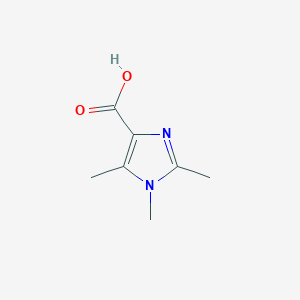

![1-[(4-chlorophenyl)methyl]-1H-pyrazole-4-sulfonyl fluoride](/img/structure/B13513257.png)

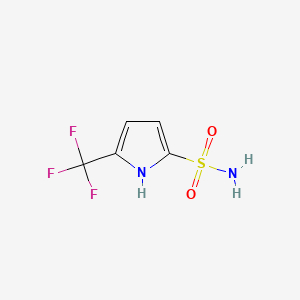
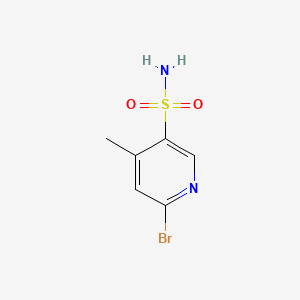
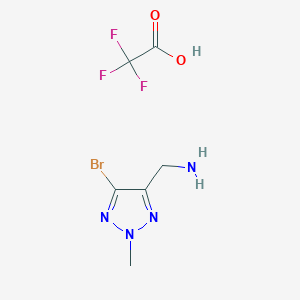
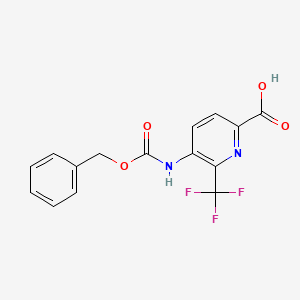
![Dimethyl({2-[(6-phenylpyridin-2-yl)sulfanyl]ethyl})amine](/img/structure/B13513278.png)
![tert-butylN-[(1r,3r)-3-(benzylsulfamoyl)cyclobutyl]carbamate](/img/structure/B13513285.png)
